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Compound of Interest

Compound Name:
2,6-Dioxopiperidine-4-

carboxamide

CAS No.: 887583-72-4

Cat. No.: B14139220

Get Quote

Role: Structural Probe for E3 Ligase Binding Determinants & Functional Scaffold CAS: 887583-

72-4 (Isomer/Analog Reference) | Molecular Weight: 156.14 g/mol

Executive Summary
2,6-Dioxopiperidine-4-carboxamide is a functionalized derivative of the glutarimide (2,6-

piperidinedione) pharmacophore. While the glutarimide ring is the canonical binding motif for

Cereblon (CRBN)—the substrate receptor of the CRL4 E3 ubiquitin ligase complex—this

specific 4-substituted analog serves a distinct role in chemical biology.

Unlike the clinically approved immunomodulatory imide drugs (IMiDs) like thalidomide,

lenalidomide, and pomalidomide, which are substituted at the C3 position, the C4-carboxamide

substitution vector probes the steric tolerance of the CRBN "tryptophan cage." Consequently,

this molecule is primarily utilized as:

A Negative Control Probe: To validate CRBN-dependent pharmacology by demonstrating

loss of binding due to steric clash.
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A Scaffold for Fragment-Based Drug Discovery (FBDD): Exploring non-CRBN targets, such

as ferroptosis pathways, where the glutarimide ring acts as a polar scaffold rather than a

CRBN warhead.

A Synthetic Intermediate: For the construction of complex PROTAC linkers requiring

orthogonal attachment points.

Molecular Architecture & Mechanism of Action
The Glutarimide Pharmacophore
The binding of IMiDs to CRBN is driven by the insertion of the glutarimide ring into a

hydrophobic pocket formed by three tryptophan residues: Trp380, Trp386, and Trp400 (human

CRBN numbering).

Critical Interactions:

Hydrogen Bonds: The imide NH (N1) and the carbonyls (C2=O, C6=O) form a hydrogen-

bonding network with the backbone of the tri-Trp pocket.

Stereochemistry: The C3 position (chiral center in thalidomide) points towards the

solvent/substrate interface, allowing for the attachment of the phthalimide or isoindolinone

"tail."

The C4-Carboxamide Vector (Mechanistic Divergence)
In 2,6-Dioxopiperidine-4-carboxamide, the substituent is located at the C4 position (beta to

the carbonyls, opposite the nitrogen).

Steric Clash Hypothesis: Structural modeling suggests that substituents at the C4 and C5

positions of the glutarimide ring face the rigid walls of the Trp cage. A carboxamide group (

) at this position is predicted to disrupt the precise alignment required for high-affinity binding.

Probe Utility: By comparing the biological activity of C3-substituted analogs (active) vs. C4-

substituted analogs (inactive), researchers can confirm that a phenotypic effect is driven by

on-target CRBN engagement rather than off-target toxicity of the glutarimide scaffold itself.
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Emerging Pharmacology: Ferroptosis
Recent patent literature indicates the utility of the 2,6-dioxopiperidine-4-carboxamide scaffold

in developing ferroptosis inhibitors. In this context, the molecule likely functions not as a CRBN

binder, but as a hydrophilic core that positions diarylamine moieties to inhibit lipid peroxidation

or interact with ferroptosis-regulating enzymes (e.g., GPX4).

Applications in Drug Discovery
Application A: Negative Control in Targeted Protein
Degradation (TPD)
In the development of PROTACs (Proteolysis Targeting Chimeras) or Molecular Glues,

validating the E3 ligase dependency is critical.

Workflow: Treat cells with the active PROTAC and the 2,6-Dioxopiperidine-4-carboxamide
analog.

Readout: If the analog fails to induce degradation (unlike the active drug) and fails to

compete with the tracer in binding assays, it confirms that the degradation is driven by the

specific C3-glutarimide geometry.

Application B: Fragment-Based Screening
The molecule serves as a polar, hydrogen-bond-rich fragment in FBDD libraries. Its high

solubility and defined vectors make it an ideal "seed" for growing inhibitors against targets with

polar pockets, distinct from CRBN.

Experimental Protocols
In Vitro CRBN Binding Assay (TR-FRET)
Objective: To quantify the affinity (or lack thereof) of the probe for the CRBN-DDB1 complex.

Materials:

Recombinant Human CRBN-DDB1 complex (His-tagged).

Cy5-labeled Thalidomide (Tracer).
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Europium-labeled Anti-His Antibody (Donor).

Test Compound: 2,6-Dioxopiperidine-4-carboxamide.[1][2][3][4]

Protocol:

Preparation: Dilute CRBN-DDB1 protein to 5 nM in Assay Buffer (50 mM HEPES pH 7.5, 150

mM NaCl, 0.01% Tween-20, 1 mM DTT).

Plating: Dispense 10 µL of protein mixture into a 384-well low-volume white plate.

Treatment: Add 100 nL of Test Compound (10-point dose-response, top concentration 100

µM) via acoustic dispenser. Incubate for 15 min at RT.

Tracer Addition: Add 5 µL of Cy5-Thalidomide tracer (Final conc. =

of tracer, typically ~20-50 nM) and Eu-Antibody (2 nM).

Incubation: Incubate for 60 min at RT in the dark.

Detection: Read TR-FRET signal (Ex: 337 nm, Em: 620 nm & 665 nm) on a multimode plate

reader (e.g., PHERAstar).

Analysis: Calculate TR-FRET ratio (665/620). Plot % Inhibition vs. Log[Compound].

Expected Result:

(Non-binder/Negative Control).

Cellular Stability Assay
Objective: Determine the metabolic stability of the carboxamide group.

Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at

37°C.

Sample at 0, 15, 30, 60 min. Quench with cold acetonitrile containing internal standard.

Analyze via LC-MS/MS (MRM mode).
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Calculate intrinsic clearance (

).

Data Presentation & Visualization
Comparative Binding Data (Hypothetical Reference
Values)

Compound Class
Substitution
Position (CRBN Binding) Role

Thalidomide C3 (Glutarimide) ~3 µM Active Binder

Pomalidomide C3 (Glutarimide) ~0.5 µM High-Affinity Binder

2,6-Dioxopiperidine-4-

carboxamide
C4 (Glutarimide) > 100 µM

Negative Control /

Inactive

N-Methyl-Glutarimide N1 > 100 µM Negative Control

Mechanistic Workflow Diagram
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Caption: Workflow distinguishing the utility of the probe as a CRBN negative control versus a

scaffold for off-target pharmacology.

Synthesis & Sourcing
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Synthesis Route: The compound can be synthesized via the cyclization of 3-carbamoyl-

pentanedioic acid derivatives or by ammonolysis of the corresponding ester.

Commercial Availability: Available as a building block from specialized vendors (e.g., BLD

Pharm, ChemSrc) often listed under CAS 887583-72-4 or related isomeric CAS numbers

depending on salt forms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 2,6-Dioxopiperidine-4-carboxamide as
a Chemical Probe]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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